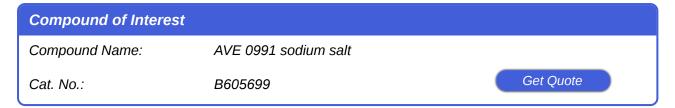


# The Discovery and Development of AVE 0991: A Nonpeptide Angiotensin-(1-7) Mimetic

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

AVE 0991 is a pioneering nonpeptide, orally active agonist of the Mas receptor, the cognate receptor for the endogenous heptapeptide Angiotensin-(1-7) (Ang-(1-7)). Developed as a mimetic of Ang-(1-7), AVE 0991 circumvents the poor pharmacokinetic profile of the native peptide while replicating its beneficial cardiovascular and organ-protective effects. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological characterization, and preclinical development of AVE 0991. Detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of its mechanism of action and experimental workflows are presented to serve as a valuable resource for researchers in cardiovascular pharmacology and drug discovery.

# Introduction: The Renin-Angiotensin System and the Ang-(1-7)/Mas Receptor Axis

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The classical RAS cascade, involving angiotensin-converting enzyme (ACE) and the angiotensin II type 1 (AT1) receptor, is well-established for its role in vasoconstriction, inflammation, and fibrosis. In recent decades, a counter-regulatory axis of the RAS, centered around angiotensin-converting enzyme 2 (ACE2), Ang-(1-7), and the Mas receptor, has been identified as a crucial pathway for opposing the detrimental effects of the classical RAS.[1] Ang-(1-7) elicits a range of



beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.[1]

However, the therapeutic potential of Ang-(1-7) is limited by its short half-life and rapid degradation by peptidases. This prompted the search for nonpeptide, orally bioavailable mimetics that could activate the Mas receptor and replicate the favorable pharmacological profile of Ang-(1-7).[1] This effort led to the discovery of AVE 0991.

## Discovery and Synthesis of AVE 0991

AVE 0991, with the chemical name 5-formyl-4-methoxy-2-phenyl-1-[[4-[2-(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyl]-methyl]-imidazole, emerged from a medicinal chemistry program aimed at identifying small molecule agonists of the Ang-(1-7) receptor.[2]

The synthesis of AVE 0991 has been described to involve key cross-coupling reactions, such as the Suzuki and Stille reactions, to connect the imidazole and thiophene building blocks.

## **Pharmacological Profile and Mechanism of Action**

AVE 0991 is a potent and selective agonist of the Mas receptor. Its mechanism of action is centered on mimicking the downstream signaling effects of Ang-(1-7) binding to the Mas receptor.

## **Receptor Binding and Affinity**

AVE 0991 demonstrates high affinity for the Ang-(1-7) binding site on the Mas receptor. Competitive radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Receptor Binding Affinity of AVE 0991



Ligand	Receptor/Tissu e	Radioligand	IC50 (nM)	Reference
AVE 0991	Bovine Aortic Endothelial Cell Membranes	[125I]-Ang-(1-7)	21 ± 35	[3][4]
Ang-(1-7)	Bovine Aortic Endothelial Cell Membranes	[125I]-Ang-(1-7)	220 ± 280	[3][4]
AVE 0991	Mas-transfected COS cells	[125I]-Ang-(1-7)	47.5	[5][6]

## **Functional Effects on Endothelial Cells**

A key therapeutic effect of the Ang-(1-7)/Mas axis is the stimulation of nitric oxide (NO) production in the endothelium, which leads to vasodilation and improved endothelial function. AVE 0991 effectively replicates this action.

Table 2: Functional Effects of AVE 0991 on Endothelial Cells

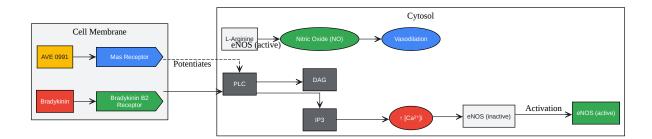
Compound (Concentration	Parameter	Cell Type	Effect	Reference
AVE 0991 (10 μM)	Peak NO release	Bovine Aortic Endothelial Cells	295 ± 20 nmol/L	[3]
Ang-(1-7) (10 μΜ)	Peak NO release	Bovine Aortic Endothelial Cells	270 ± 25 nmol/L	[3]
AVE 0991 (10 μM)	Peak O2- release	Bovine Aortic Endothelial Cells	18 ± 2 nmol/L	[3]
Ang-(1-7) (10 μΜ)	Peak O2- release	Bovine Aortic Endothelial Cells	20 ± 4 nmol/L	[3]



Notably, while the peak concentrations of NO released are similar between AVE 0991 and Ang-(1-7), the total amount of bioactive NO released is approximately five times higher with AVE 0991.[3]

# **Signaling Pathways**

The signaling cascade initiated by AVE 0991 binding to the Mas receptor involves the potentiation of bradykinin B2 receptor signaling, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[3] This effect is sensitive to blockade by both the selective Ang-(1-7) antagonist A-779 and bradykinin B2 receptor antagonists.[3] Interestingly, the NO production stimulated by AVE 0991 is also attenuated by AT2 receptor antagonists, suggesting a potential cross-talk between these receptor systems.[3]



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**Caption:** Simplified signaling pathway of AVE 0991-mediated vasodilation.

## **Preclinical Development and Therapeutic Potential**

AVE 0991 has been evaluated in a wide range of preclinical models, demonstrating its therapeutic potential in various pathological conditions.

Table 3: Summary of In Vivo Studies with AVE 0991



Animal Model	Disease/Condition	Key Findings	Reference
Water-loaded mice	Diuresis	Decreased water diuresis and increased urine osmolality, an effect blocked by the Mas receptor antagonist A-779.	[5][6]
Apolipoprotein E-knockout mice	Atherosclerosis	Inhibited atherogenesis.	[6]
Rats with liver cirrhosis	Portal Hypertension	Decreased portal pressure without affecting systemic pressure.	[7]
Aged rats	Postoperative Delayed Neurocognitive Recovery	Attenuated neuroinflammation and restored bloodbrain barrier integrity.	[8][9]

These studies highlight the broad therapeutic window of AVE 0991, with potential applications in cardiovascular, renal, and neuroinflammatory diseases.

# Experimental Protocols Radioligand Binding Assay for Mas Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the Mas receptor.

#### Materials:

- Membrane preparations from cells or tissues expressing the Mas receptor.
- [1251]-Ang-(1-7) (Radioligand).
- Unlabeled AVE 0991 and Ang-(1-7) (for competition).



- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine).
- Scintillation fluid and a scintillation counter.

#### Procedure:

- Plate Setup: In a 96-well plate, add binding buffer to all wells.
- Addition of Competitors: Add serial dilutions of the unlabeled test compound (e.g., AVE 0991)
  or unlabeled Ang-(1-7) for the standard curve. For total binding wells, add buffer only. For
  non-specific binding wells, add a high concentration of unlabeled Ang-(1-7).
- Addition of Radioligand: Add a fixed concentration of [1251]-Ang-(1-7) to all wells.
- Addition of Membranes: Add the membrane preparation to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

# Nitric Oxide (NO) Measurement using the Griess Assay

## Foundational & Exploratory





This protocol describes the colorimetric detection of nitrite (a stable metabolite of NO) in cell culture supernatants.

#### Materials:

- Endothelial cells (e.g., bovine aortic endothelial cells).
- · Cell culture medium.
- AVE 0991 and other test compounds.
- Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).
- Sodium nitrite standard solution.
- 96-well microplate.
- Microplate reader.

#### Procedure:

- Cell Culture and Treatment: Seed endothelial cells in a 96-well plate and grow to confluence.
   Treat the cells with AVE 0991 or other compounds for a specified time.
- Sample Collection: Collect the cell culture supernatant from each well.
- Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the cell culture medium.
- Griess Reaction: In a new 96-well plate, add a portion of the collected supernatants and the nitrite standards.
- Add the Griess Reagent to each well.
- Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A
  pink to magenta color will develop in the presence of nitrite.

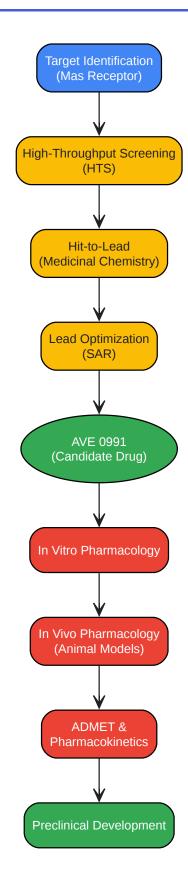


- Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve of absorbance versus nitrite concentration. Use the standard curve to determine the concentration of nitrite in the experimental samples.

## **Experimental and Developmental Workflow**

The discovery and development of a novel GPCR agonist like AVE 0991 typically follows a structured workflow.





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Caption: A typical workflow for the discovery and development of a GPCR agonist.



#### Conclusion

AVE 0991 represents a significant advancement in the field of cardiovascular pharmacology, being the first nonpeptide, orally active agonist of the Mas receptor to be developed. Its ability to mimic the beneficial effects of the Ang-(1-7)/Mas receptor axis holds considerable promise for the treatment of a variety of diseases characterized by endothelial dysfunction, inflammation, and fibrosis. The data and protocols presented in this technical guide offer a comprehensive resource for researchers seeking to further investigate the pharmacology of AVE 0991 and to explore the therapeutic potential of activating the protective arm of the reninangiotensin system.

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